N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide
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Overview
Description
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is a complex organic compound with a unique structure that includes cyclohexyl and purine moieties
Preparation Methods
The synthesis of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the cyclohexyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved. .
Scientific Research Applications
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and its mechanism of action in treating specific diseases.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide can be compared with similar compounds such as:
N-cyclohexyl-2-aminoethanesulfonic acid: This compound is used as a buffering agent in biological systems.
N-cyclohexyl-2-(cyclohexylamino)acetamide: This compound has a similar structure but lacks the purine moiety
Properties
IUPAC Name |
N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O3/c1-25-17-16(18(28)24-20(25)29)26(12-15(27)21-13-8-4-2-5-9-13)19(23-17)22-14-10-6-3-7-11-14/h13-14H,2-12H2,1H3,(H,21,27)(H,22,23)(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVWULCMIDSFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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